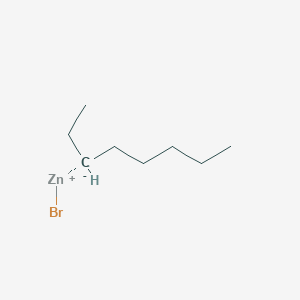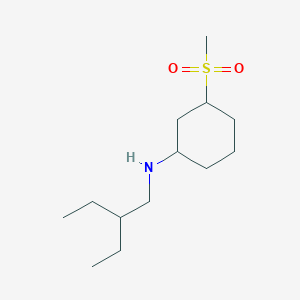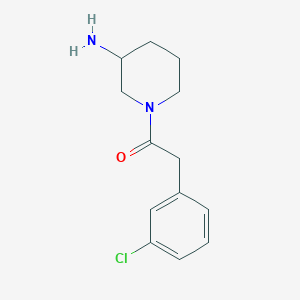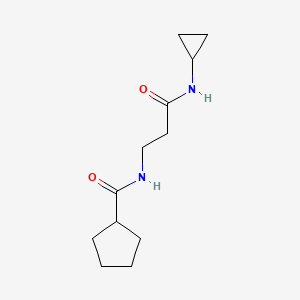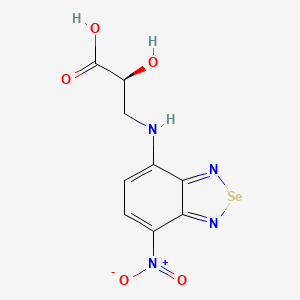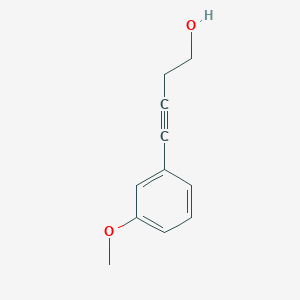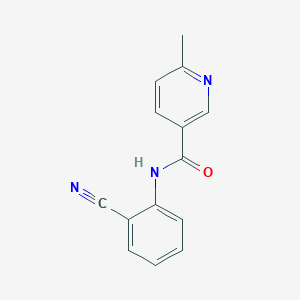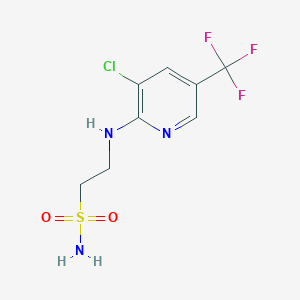
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethane-1-sulfonamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A related compound with similar chemical properties but different applications.
2-Chloro-5-(trifluoromethyl)pyridine: Another similar compound used as a building block in organic synthesis.
Uniqueness
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl substitutions, along with an ethane-1-sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C8H9ClF3N3O2S |
|---|---|
Peso molecular |
303.69 g/mol |
Nombre IUPAC |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethanesulfonamide |
InChI |
InChI=1S/C8H9ClF3N3O2S/c9-6-3-5(8(10,11)12)4-15-7(6)14-1-2-18(13,16)17/h3-4H,1-2H2,(H,14,15)(H2,13,16,17) |
Clave InChI |
KTLLXFNACPUXQX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)NCCS(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


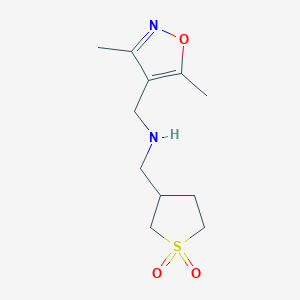
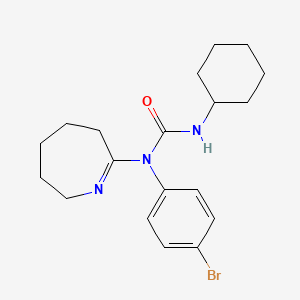
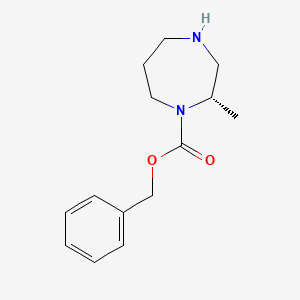
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
